Steric Bulk Differentiation: Calculated Molecular Volume and Rotatable Bond Count vs. 2-(Methylsulfanyl)methyl Pyrrolidine
The tert-butylsulfanyl group in 2-[(Tert-butylsulfanyl)methyl]pyrrolidine provides substantially greater steric bulk than smaller alkyl sulfide analogs, which directly impacts catalyst active-site geometry, transition-state organization, and substrate discrimination in asymmetric transformations [1]. While experimental comparative catalytic data for this specific compound are absent from the open primary literature, class-level structural inference from established pyrrolidine organocatalyst SAR indicates that increased steric bulk at the 2-position generally enhances enantioselectivity in Michael additions and aldol reactions by restricting conformational freedom and shielding one enantioface of the reactive enamine intermediate [2]. The compound's three rotatable bonds (rotatable bond count = 3) and calculated topological polar surface area of 37.3 Ų reflect a moderately flexible yet sterically demanding architecture compared to smaller sulfide analogs which would exhibit reduced steric bulk [1]. The conformational rigidity contributed by the pyrrolidine backbone combined with the bulky tert-butyl group enables predictable coordination geometries when employed as a ligand for transition metals [3].
| Evidence Dimension | Molecular steric profile and conformational rigidity parameters |
|---|---|
| Target Compound Data | Rotatable bond count = 3; Topological Polar Surface Area = 37.3 Ų; Heavy atom count = 11; XLogP3 = 2.0 |
| Comparator Or Baseline | 2-(Methylsulfanyl)methyl pyrrolidine (estimated): smaller steric bulk, lower heavy atom count, reduced lipophilicity |
| Quantified Difference | Tert-butyl group contributes +2 additional carbon atoms and substantially greater van der Waals volume vs. methyl analog |
| Conditions | Computed properties derived from SMILES structure (CC(C)(C)SCC1CCCN1); experimental catalyst data for class analogs in asymmetric Michael additions |
Why This Matters
The increased steric bulk enables higher enantioselectivity in asymmetric catalysis applications and provides distinct coordination chemistry properties for transition metal ligand design.
- [1] Kuujia. Cas no 1249382-16-8 (2-[(Tert-butylsulfanyl)methyl]pyrrolidine). Computed properties: Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 2, Heavy Atom Count: 11, Rotatable Bond Count: 3, Complexity: 117, XLogP3: 2.0, Topological Polar Surface Area: 37.3. View Source
- [2] Sulzer-Mossé S, Alexakis A. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. 2007;(30):3123-3135. View Source
- [3] Kuujia. Cas no 1249382-16-8 (2-[(Tert-butylsulfanyl)methyl]pyrrolidine). Description of pyrrolidine backbone conformational rigidity leveraged in ligand design and chiral auxiliaries. View Source
